molecular formula C18H15Cl2N3O B7546646 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide

Cat. No. B7546646
M. Wt: 360.2 g/mol
InChI Key: MGMDAMKSOQFBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as DPB, is a chemical compound that has been studied for its potential applications in scientific research. DPB is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide may be a promising candidate for further study in this area.
Biochemical and Physiological Effects:
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer properties. However, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. Another area of interest is the study of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide in combination with other anti-cancer drugs to determine if it has synergistic effects. Additionally, further research is needed to understand the safety and efficacy of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide in humans.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1-phenyl-4-pyrazolyl acetic acid in the presence of triethylamine. The resulting compound is then treated with thionyl chloride to yield 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. The yield of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is typically around 50%.

Scientific Research Applications

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to inhibit the growth of human breast cancer cells in vitro and in vivo. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis in leukemia cells.

properties

IUPAC Name

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-16-8-4-7-15(17(16)20)18(24)21-10-9-13-11-22-23(12-13)14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDAMKSOQFBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide

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